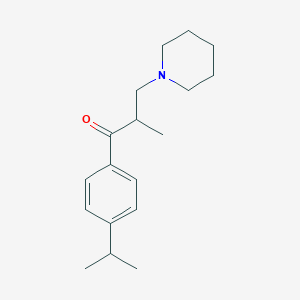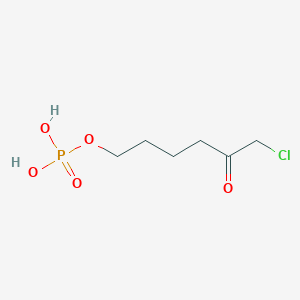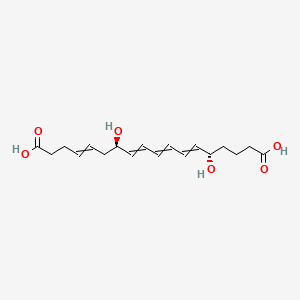![molecular formula C12H15NO4 B1200448 Acide 4-[(4-méthoxybenzoyl)amino]butanoïque CAS No. 72432-14-5](/img/structure/B1200448.png)
Acide 4-[(4-méthoxybenzoyl)amino]butanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[(4-Methoxybenzoyl)amino]butanoic acid analogs involves strategic steps that ensure the introduction of functional groups at specific positions on the molecule. For instance, the stereoselective synthesis of a conformationally constrained analogue of aspartic acid involves a regioselective 1,3-dipolar cycloaddition, followed by condensation and highly stereoselective nucleophilic attacks to introduce the amino and carboxylic acid functionalities (Conti et al., 2007). This method highlights the complexity and precision required in the synthesis of such molecules.
Molecular Structure Analysis
The molecular structure of 4-[(4-Methoxybenzoyl)amino]butanoic acid and its derivatives is pivotal in determining their chemical behavior and interactions. Vibrational spectroscopy studies, including FTIR and FT-Raman, provide insights into the fundamental modes, combinations, and overtone bands of similar compounds, enabling a deeper understanding of their structural characteristics (Poiyamozhi et al., 2012).
Chemical Reactions and Properties
4-[(4-Methoxybenzoyl)amino]butanoic acid and related compounds participate in various chemical reactions, highlighting their reactivity and potential for further modification. The electrochemical study and synthesis of compounds demonstrate the ability of these molecules to undergo reactions such as electro-decarboxylation, highlighting their versatile chemical properties (Golabi & Nematollahi, 1997).
Physical Properties Analysis
The physical properties of 4-[(4-Methoxybenzoyl)amino]butanoic acid derivatives, such as melting points, solubility, and crystallinity, are essential for their application in different fields. Studies on related compounds, like the synthesis and stereochemistry of methacrylic polymers derived from aminosalicylic acids, provide valuable insights into how structural differences affect physical properties like glass transition temperatures (Elvira & Román, 1997).
Applications De Recherche Scientifique
Recherche en protéomique
Acide 4-[(4-méthoxybenzoyl)amino]butanoïque : est utilisé en recherche en protéomique en raison de ses propriétés biochimiques. Il sert de précurseur dans la synthèse de peptides et de protéines à des fins expérimentales {svg_1}. Sa stabilité et sa réactivité le rendent approprié pour créer des séquences protéiques spécifiques qui peuvent être utilisées pour étudier la structure, la fonction et les interactions des protéines.
Études sur les neurotransmetteurs
Ce composé présente des similitudes structurales avec le GABA (acide gamma-aminobutyrique), un important neurotransmetteur inhibiteur du système nerveux central. Il peut être utilisé pour étudier l'activité des récepteurs GABA et pour comprendre le rôle de la signalisation GABAergique dans les troubles neurologiques {svg_2}.
Potentiel de chaperon chimique
La recherche a montré que les dérivés de l'acide 4-phénylbutyrique, un composé apparenté à l'This compound, présentent une activité de chaperon chimique. Cela suggère des applications potentielles dans l'étude des maladies de mauvais repliement des protéines, telles que les maladies neurodégénératives {svg_3}.
Intermédiaire de synthèse
Le composé sert d'intermédiaire de synthèse en chimie organique. Il peut être utilisé pour synthétiser divers autres composés, y compris des produits pharmaceutiques et des molécules organiques complexes, en raison de son groupe acide carboxylique réactif {svg_4}.
Photopharmacologie
Dans le domaine de la photopharmacologie, l'This compound est utilisé pour développer des médicaments activés par la lumière. Sa structure permet des modifications qui permettent de contrôler l'activité des médicaments avec la lumière, fournissant une méthode de thérapie ciblée avec des effets secondaires réduits {svg_5}.
Inhibition de la désacétylase des histones
Bien que le composé ne soit pas utilisé directement comme inhibiteur de la désacétylase des histones (HDAC), sa structure suggère qu'il pourrait être modifié pour étudier l'inhibition de la HDAC. Les inhibiteurs de la HDAC sont importants dans les thérapies épigénétiques pour le cancer et d'autres maladies {svg_6}.
Propriétés
IUPAC Name |
4-[(4-methoxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVZKSCFQIBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222721 | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72432-14-5 | |
| Record name | 4-p-Anisamidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Anisoyl-GABA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

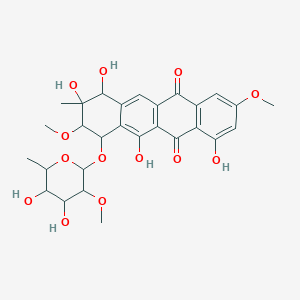

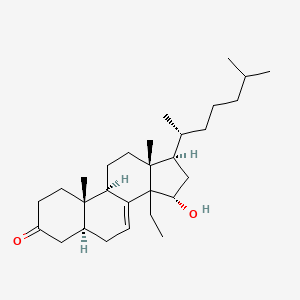
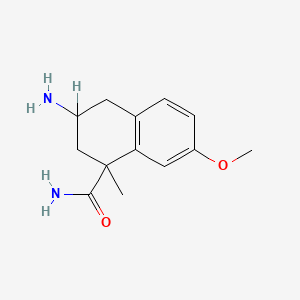
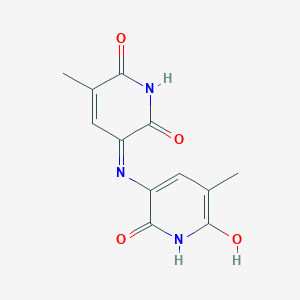


![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)
